CB1 Receptor Potency Comparison: 5-Fluoro-amb-pica vs. Indazole Analog and Earlier Generation SCs
5-Fluoro-amb-pica (5-fluoro MDMB-PICA) demonstrates CB1 receptor-mediated GIRK channel activation with an EC50 of 3.33 ± 0.3 nM, which is 5.4-fold more potent than the indazole carboxamide analog AB-FUBINACA (EC50 = 18.1 ± 7.0 nM) and 14-fold more potent than the prototype naphthoylindole JWH-018 (EC50 = 46.3 ± 4.8 nM) in the same membrane potential-sensitive fluorescent dye assay [1]. The compound shares statistically equivalent potency with 4-fluoro MDMB-BUTINACA (EC50 = 4.97 ± 2.6 nM) but differs in core scaffold (indole vs. indazole) [1].
| Evidence Dimension | CB1 receptor-mediated GIRK channel activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.33 ± 0.3 nM |
| Comparator Or Baseline | AB-FUBINACA: EC50 = 18.1 ± 7.0 nM; JWH-018: EC50 = 46.3 ± 4.8 nM; 4-fluoro MDMB-BUTINACA: EC50 = 4.97 ± 2.6 nM |
| Quantified Difference | 5.4-fold more potent than AB-FUBINACA; 14-fold more potent than JWH-018 |
| Conditions | AtT-20 cells stably expressing CB1 receptor and GIRK channels; membrane potential-sensitive fluorescent dye assay |
Why This Matters
For pharmacology laboratories requiring a high-potency indole-carboxamide CB1 agonist reference standard with clearly established potency relative to both older generation SCs and contemporary indazole analogs.
- [1] Singh K, et al. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. Eur J Pharmacol. 2021;907:174301. Table 2. View Source
